6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
CAS No.:
Cat. No.: VC17653018
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O3 |
|---|---|
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | 6-propan-2-yl-3,4-dihydro-2H-chromene-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H16O3/c1-8(2)9-3-4-12-11(7-9)10(13(14)15)5-6-16-12/h3-4,7-8,10H,5-6H2,1-2H3,(H,14,15) |
| Standard InChI Key | QCHUAOONHZSSHT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)OCCC2C(=O)O |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the 3,4-dihydro-2H-1-benzopyran (chromane) family, characterized by a partially saturated bicyclic system comprising a benzene ring fused to a dihydropyran ring. The IUPAC name, 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, reflects the following features:
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6-(Propan-2-yl): An isopropyl group (-CH(CH₃)₂) at the 6-position of the benzene ring.
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4-Carboxylic acid: A -COOH group at the 4-position of the dihydropyran ring.
The structural formula is represented as:
with a molecular weight of 220.27 g/mol.
Synthesis and Reaction Pathways
While no direct synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has been reported, analogous methodologies from the patent literature provide a viable route . The general strategy involves two key steps:
Step 1: Alkylation of Phenol Derivatives
A substituted phenol (e.g., 6-isopropylphenol) reacts with γ-butyrolactone derivatives under basic conditions. For example:
Conditions:
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Solvent: Polar aprotic solvents like DMF or DMSO.
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Temperature: 0–25°C.
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Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Step 2: Acid-Catalyzed Cyclization
The intermediate undergoes cyclization in the presence of an acid catalyst (e.g., ZnCl₂ or H₂SO₄) to form the benzopyran core:
Conditions:
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Temperature: 70–110°C.
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Catalyst load: 5–10 mol%.
Table 1: Hypothetical Synthesis Parameters Based on Analogous Methods
| Parameter | Value |
|---|---|
| Starting phenol | 6-Isopropylphenol |
| γ-Butyrolactone derivative | 4-Bromo-γ-butyrolactone |
| Yield (Step 1) | 50–60% |
| Yield (Step 2) | 70–75% |
| Total Yield | 35–45% |
Physicochemical Properties
Predicted properties for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid are derived from structurally similar chromane derivatives :
Spectral Data
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¹H NMR (CDCl₃, 400 MHz):
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δ 10.96 (s, 1H, -COOH),
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δ 6.70–7.10 (m, 3H, aromatic H),
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δ 4.74 (dd, J = 4.0, 8.0 Hz, 1H, pyran H),
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δ 2.90–2.75 (m, 2H, -CH₂-),
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δ 2.32–2.12 (m, 2H, -CH₂-),
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δ 1.25 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂).
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Melting Point: Estimated 120–125°C (based on fluorinated analog ).
Solubility and Stability
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Solubility: Moderate in polar solvents (e.g., ethanol, DMSO); poor in water.
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Stability: Stable under inert atmospheres; susceptible to decarboxylation at elevated temperatures.
Comparative Analysis with Related Compounds
| Compound | R Group | Applications |
|---|---|---|
| 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | -F | Nebivolol intermediate |
| 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | -CH₃ | COX-2 inhibitor research |
| 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | -CH(CH₃)₂ | Hypothetical CNS drug lead |
Challenges and Future Directions
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Synthetic Optimization: Improving yields via catalyst screening (e.g., Lewis acids like FeCl₃).
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Biological Profiling: In vitro assays to evaluate β-blocker or anti-inflammatory activity.
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Crystallography: X-ray studies to resolve conformational preferences of the isopropyl group.
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